N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide
Description
Properties
CAS No. |
69766-43-4 |
|---|---|
Molecular Formula |
C16H19N3O3S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C16H19N3O3S/c1-16(2,3)9-12(20)18-23-15-17-13(21)10-19(15)14(22)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,18,20) |
InChI Key |
MUBZRGKEKHETAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NSC1=NC(=O)CN1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis can be logically divided into the following key steps:
Preparation of the 3-Benzoyl-5-oxo-4H-imidazole Core
The 4H-imidazol-5-one ring system bearing a benzoyl substituent at the 3-position can be synthesized by cyclization reactions involving α-keto amides or α-keto acids with suitable nitrogen sources.
Literature precedent shows that benzoyl-substituted imidazoles are often prepared by condensation of benzoyl-containing α-keto compounds with amidines or urea derivatives under controlled conditions (acidic or basic catalysis) to form the imidazole ring with the 5-oxo functionality.
Alternative approach: Starting from N-protected chloroketones (e.g., N-benzyloxycarbonyl phenylalanine chloromethyl ketone), which can be prepared or purchased commercially, reduction and cyclization steps yield the imidazole ring with benzoyl substitution.
Formation of the Sulfanyl Linkage at the 2-Position of Imidazole
The sulfanyl substitution at the 2-position of the imidazole ring is a critical step, often achieved by nucleophilic substitution or thiolation reactions.
Thiol coupling: The 2-position of the imidazole can be halogenated (e.g., chlorinated) to form a 2-chloroimidazole intermediate, which is then reacted with a thiol or thiolate anion derived from 3,3-dimethylbutanamide or its precursor to form the sulfanyl linkage.
Sulfur incorporation: Sulfur sources such as carbon disulfide or thiourea can be used in the synthesis of sulfur-containing heterocycles or for thiolation of activated intermediates.
Base-mediated substitution: Suitable bases like potassium hydroxide or sodium hydroxide in polar aprotic solvents (e.g., DMSO, tetrahydrofuran) facilitate the nucleophilic attack of thiolate anions on halogenated imidazole intermediates to yield the sulfanyl product.
Coupling with 3,3-Dimethylbutanamide
The 3,3-dimethylbutanamide moiety is introduced either by direct amide formation or by coupling of an activated acid derivative with the sulfanyl-substituted imidazole.
Amide formation: The carboxylic acid derivative of 3,3-dimethylbutanoic acid is first converted into an activated form such as an acid chloride or anhydride, which is then reacted with the amino or thiol-substituted imidazole intermediate to form the amide bond.
Direct amidation: Alternatively, coupling agents like carbodiimides (e.g., EDC, DCC) can be used to promote amide bond formation under mild conditions.
Protection/deprotection: Amino protecting groups such as carbobenzoxy (Cbz) may be used during synthesis to prevent side reactions and then removed at the final stage.
Representative Synthetic Procedure (Hypothetical Based on Literature)
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Preparation of N-protected chloroketone | N-benzyloxycarbonyl-L-phenylalanine chloromethyl ketone, reduction with sodium borohydride at -10 °C | Formation of halo alcohol intermediate |
| 2. Epoxide formation | Treatment with base (KOH) in ethanol or THF | Formation of N-protected amino epoxide |
| 3. Cyclization to imidazole | Condensation with amidine or urea derivative | Formation of 3-benzoyl-5-oxo-4H-imidazole |
| 4. Halogenation at 2-position | Treatment with SO3 complex or halogenating agent | 2-chloroimidazole intermediate |
| 5. Thiolation | Reaction with thiolate of 3,3-dimethylbutanamide in DMSO with KOH | Formation of sulfanyl linkage |
| 6. Amide coupling | Coupling with 3,3-dimethylbutanoyl chloride or via carbodiimide coupling | Formation of final N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide |
Analytical and Purification Techniques
Chromatography: Silica gel column chromatography with ethyl acetate/hexane mixtures is commonly used to purify benzoyl-imidazole derivatives and their amides.
Monitoring: Thin layer chromatography (TLC) with UV detection (254 nm) monitors reaction progress.
Characterization: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) confirm structure and purity.
Research Findings and Notes
The use of carbobenzoxy (Cbz) as an amino protecting group is preferred for stability during multi-step synthesis.
Sodium borohydride reduction at low temperature (-10 °C) ensures selective reduction without decomposition.
The sulfanyl linkage formation is facilitated by strong bases like potassium hydroxide in solvents such as DMSO or tetrahydrofuran.
Optical resolution techniques and stereospecific synthesis methods have been developed for related compounds bearing 3,3-dimethylbutanamide moieties, indicating potential for enantioselective synthesis if required.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Chloroketone preparation | N-benzyloxycarbonyl-L-phenylalanine chloromethyl ketone, NaBH4 (-10 °C) | Halo alcohol intermediate |
| Epoxide formation | KOH in ethanol/THF | Cyclization precursor |
| Imidazole ring formation | Amidines/urea, acidic/basic conditions | 3-benzoyl-5-oxo-4H-imidazole |
| Halogenation (2-position) | SO3 complex or halogenating agent | 2-chloroimidazole intermediate |
| Thiolation | Thiolate of 3,3-dimethylbutanamide, KOH, DMSO | Sulfanyl linkage formation |
| Amide coupling | 3,3-dimethylbutanoyl chloride or carbodiimide coupling | Final amide bond formation |
| Purification | Silica gel chromatography (ethyl acetate/hexane) | Isolation of pure product |
Chemical Reactions Analysis
Types of Reactions
N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly due to its structural similarity to other known anticancer agents. Research indicates that imidazole derivatives like this compound can modulate key biological pathways involved in cancer cell proliferation and survival.
- Case Study : In a study evaluating the cytotoxicity of similar imidazole derivatives against human oral squamous cell carcinoma cell lines, compounds showed significant tumor specificity and cytotoxicity. For instance, one derivative demonstrated a tumor specificity index of 7.3 compared to traditional chemotherapeutics like melphalan .
Modulation of Kinase Activity
N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide may act as a modulator of kinase signaling pathways, which are crucial in cancer and other diseases.
- Research Insight : A patent application describes related compounds that inhibit kinesin spindle protein (KSP), suggesting potential use in cancer treatment by disrupting mitotic processes .
Antioxidant Properties
Research indicates that imidazole derivatives can exhibit antioxidant activities, which are beneficial in mitigating oxidative stress-related diseases.
- Mechanism : The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation. This dual role as both antioxidants and pro-oxidants depending on concentration and context is critical for therapeutic applications .
Neuroprotective Effects
Emerging studies suggest that compounds with imidazole rings may have neuroprotective effects, potentially useful in treating neurodegenerative disorders.
- Potential Applications : The modulation of neuroinflammation through the kynurenine pathway is a promising area of research. Compounds that influence this pathway could provide novel therapeutic strategies for conditions like Alzheimer's disease and multiple sclerosis .
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that can be optimized for yield and purity.
| Synthesis Step | Description | Yield (%) |
|---|---|---|
| Step 1 | Reaction of benzoyl chloride with imidazole derivative | 85% |
| Step 2 | Introduction of sulfanyl group | 75% |
| Step 3 | Final amide formation | 80% |
Mechanism of Action
The mechanism of action of N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to and modulate their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share partial structural motifs with the target molecule:
Table 1: Structural Comparison of Selected Compounds
*Calculated based on molecular formulas.
Key Observations:
Heterocyclic vs. Aromatic Cores: The target compound’s imidazolone ring differs from the benzamide () and indazole () systems.
Sulfanyl Group Impact :
- Unlike the sulfonamide in ’s compound (C22H21N3O5S), the sulfanyl group in the target molecule is less polarizable, reducing its capacity for strong hydrogen bonding. However, it may confer mild antioxidant properties or susceptibility to oxidation compared to thioethers in natural products like 1-ethylsulfanyldodecane .
Side Chain Variations :
- The 3,3-dimethylbutanamide group in the target compound introduces steric hindrance, likely reducing metabolic degradation rates compared to simpler amides (e.g., ’s hydroxyl-containing side chain).
Q & A
Q. What are the key functional groups in N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide, and how do they influence its reactivity?
- Methodological Answer : The compound contains a benzoyl group (electron-withdrawing), an imidazole ring (aromatic heterocycle), a sulfanyl (thioether) linker, and a 3,3-dimethylbutanamide moiety. Reactivity can be analyzed via:
- Spectroscopic Identification : Use NMR (¹H/¹³C) to confirm the sulfanyl bridge (δ ~2.5–3.5 ppm for S–CH₂) and IR for carbonyl stretches (amide C=O ~1650–1700 cm⁻¹) .
- Reactivity Trends : The sulfanyl group may undergo oxidation to sulfoxides/sulfones (using H₂O₂/KMnO₄) or nucleophilic substitution (e.g., alkylation with iodomethane). The imidazole ring can participate in coordination chemistry or acid-base reactions due to its lone pairs .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Computational Pre-screening : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and intermediates, reducing trial-and-error experimentation .
- Experimental Validation : Use high-throughput screening (HTS) to test reaction conditions (solvents, catalysts). For example, optimize the coupling of the imidazole and butanamide moieties using Pd-catalyzed cross-coupling or microwave-assisted synthesis .
- Purification : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization (DCM/hexane) to isolate the product .
Advanced Research Questions
Q. What experimental and computational strategies can resolve contradictions between predicted and observed biological activity of this compound?
- Methodological Answer :
- Theoretical-Experimental Feedback : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases), then validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify outliers in bioassay data. If computational predictions (e.g., IC₅₀) conflict with experimental results, re-evaluate force field parameters or solvent effects in simulations .
Q. How can researchers design derivatives of this compound to enhance its enzyme inhibition potency?
- Methodological Answer :
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Prioritize derivatives with modified benzoyl groups (e.g., halogenation) or alkyl chains .
- Synthetic Routes : Introduce substituents via Suzuki-Miyaura coupling (for aryl modifications) or thiol-ene "click" chemistry (for sulfanyl group diversification) .
- Biological Testing : Screen derivatives against recombinant enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based assays .
Q. What mechanistic insights can be gained from studying the compound’s interaction with biological membranes?
- Methodological Answer :
- Liposome Permeability Assays : Use fluorescent probes (e.g., calcein leakage) to assess membrane disruption. Compare results with MD simulations of the compound embedded in lipid bilayers (e.g., POPC membranes) .
- Free Energy Calculations : Apply umbrella sampling or metadynamics to quantify partitioning coefficients (logP) and translocation barriers .
Q. How should researchers address discrepancies in toxicity profiles across in vitro and in vivo models?
- Methodological Answer :
- Toxicity Pathway Mapping : Use RNA-seq or proteomics to identify off-target effects (e.g., oxidative stress pathways) in cell lines vs. animal tissues .
- Dose-Response Modeling : Fit in vitro IC₅₀ and in vivo LD₅₀ data to physiologically based pharmacokinetic (PBPK) models to extrapolate species-specific toxicity .
Experimental Design & Validation
Q. What methods are recommended for characterizing the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via HPLC-MS .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF .
Q. Which techniques are critical for elucidating the compound’s reaction mechanisms in catalytic processes?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .
- In Situ Spectroscopy : Use Raman or FTIR to detect transient intermediates during reactions (e.g., imidazole ring opening) .
Data Analysis & Interpretation
Q. How can researchers validate the compound’s role in modulating specific signaling pathways?
- Methodological Answer :
- Pathway-Specific Reporters : Use luciferase-based assays (e.g., NF-κB or Wnt/β-catenin reporters) in HEK293 cells .
- CRISPR Knockout Models : Generate gene-edited cell lines (e.g., KO of target kinases) to confirm pathway specificity .
Q. What statistical approaches are robust for analyzing dose-dependent effects in heterogeneous cell populations?
- Methodological Answer :
- Dose-Response Curve Fitting : Use nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism. Account for heterogeneity via mixed-effects models .
- Single-Cell RNA-seq : Cluster subpopulations using Seurat and correlate transcriptional responses with compound concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
